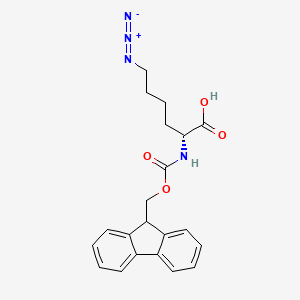

Nalpha-Fmoc-Nepsilon-Azido-D-Lysine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

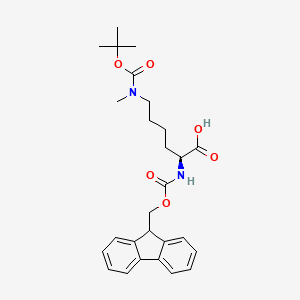

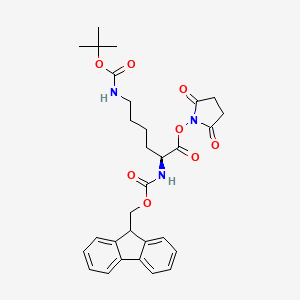

Nalpha-Fmoc-Nepsilon-Azido-D-Lysine is a modified amino acid that has gained significant attention in recent years due to its unique properties. It is a derivative of lysine, an essential amino acid that is required for protein synthesis. The modification of lysine with an azide group has allowed for its use in a variety of scientific research applications.

Applications De Recherche Scientifique

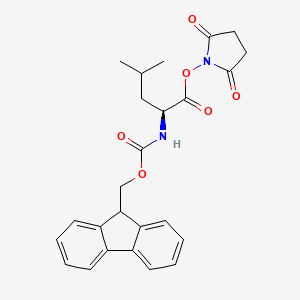

Synthesis and Peptide Modification

Nα-Fmoc-Nε-Azido-D-Lysine is utilized in the synthesis of peptides through solid-phase peptide synthesis techniques. This derivative allows for the introduction of azide functionality into peptides, which can be further modified or used in click chemistry reactions for the synthesis of complex peptide constructs. For instance, the azido group can be reduced to an amino group after peptide condensation without significant side reactions, demonstrating its utility in peptide synthesis and modification (Katayama et al., 2008).

Bioconjugation and Drug Development

In drug development, Nα-Fmoc-Nε-Azido-D-Lysine is used for bioconjugation purposes, where the azide functionality serves as a reactive site for attaching various biomolecules or drug molecules to peptides. This is particularly useful in the development of peptide-based therapeutics, where the bioconjugation can enhance the drug's stability, bioavailability, or targeting capabilities. An example includes the synthesis of GLP-1(7-36) amide analogs containing a Nε-(2-[2-[2-(3-maleimidopropylamido)ethoxy]ethoxy]acetyl)lysine for bioconjugation to human serum albumin, enhancing the stability and bioactivity of the GLP-1 analog (Léger et al., 2004).

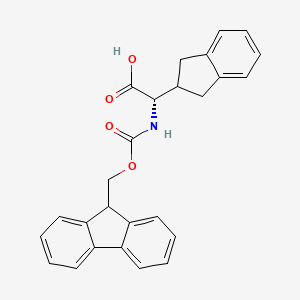

Post-Translational Modification Mimetics

Researchers use Nα-Fmoc-Nε-Azido-D-Lysine to mimic post-translational modifications in peptides and proteins. The azido group can be transformed into various functionalities that resemble natural post-translational modifications, aiding in the study of protein function and protein-protein interactions in a controlled manner.

Material Science and Nanotechnology

In material science, the azide functionality of Nα-Fmoc-Nε-Azido-D-Lysine enables its use in the synthesis of peptide-based materials with novel properties. The azide group can participate in click chemistry reactions to form stable covalent bonds, which are useful in creating peptide-based hydrogels, nanofibers, and other biomaterials with potential applications in tissue engineering and drug delivery systems.

Protease Inhibitors

Nα-Fmoc-Nε-Azido-D-Lysine derivatives have been explored for their potential as protease inhibitors, particularly in the context of HIV protease. The optimization of the spacer and functional groups attached to the lysine residues has led to compounds with significant inhibitory activity against HIV protease, highlighting the potential of such derivatives in therapeutic applications (Stranix et al., 2003; Stranix et al., 2004).

Propriétés

IUPAC Name |

(2R)-6-azido-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O4/c22-25-23-12-6-5-11-19(20(26)27)24-21(28)29-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18-19H,5-6,11-13H2,(H,24,28)(H,26,27)/t19-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJRFTUILPGJJIO-LJQANCHMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCN=[N+]=[N-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCCCN=[N+]=[N-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nalpha-Fmoc-Nepsilon-Azido-D-Lysine | |

CAS RN |

1198791-53-5 |

Source

|

| Record name | N-alpha-Fmoc-epsilon-azido-D-lysine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.